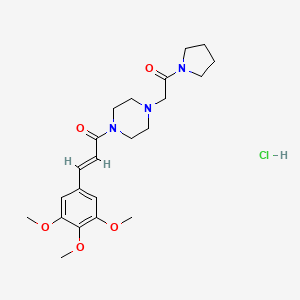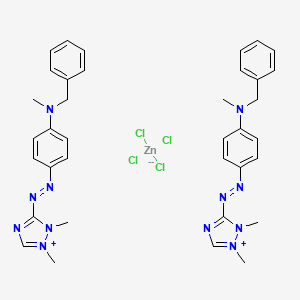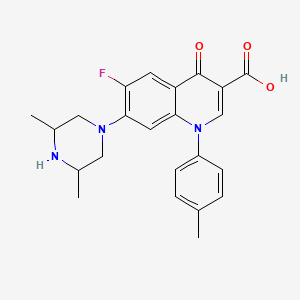![molecular formula C39H43N3O7 B12715614 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide CAS No. 125575-12-4](/img/structure/B12715614.png)
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide is a complex organic compound with a unique structure that combines naphthalene and benzenecarboximidamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide involves multiple steps The initial step typically includes the formation of the naphthalene core through a Friedel-Crafts acylation reactionThe final step includes the coupling of the naphthalene derivative with the benzenecarboximidamide moiety using a condensation reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of carboxylic acids to alcohols.
Substitution: Replacement of hydrogen atoms with functional groups.
Condensation: Formation of imidamide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Condensation reagents: Acid chlorides, amines.
Major Products
The major products formed from these reactions include various naphthalene derivatives and benzenecarboximidamide compounds with different functional groups .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules, such as DNA and proteins. The naphthalene moiety intercalates between DNA bases, disrupting the DNA structure and inhibiting replication. The benzenecarboximidamide moiety interacts with proteins, affecting their function and leading to cell death. This dual mechanism makes it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-carboxy-2-hydroxy-1-naphthalenyl)methyl]-3-hydroxy-2-naphthalenecarboxylic acid
- N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide
Uniqueness
The uniqueness of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide lies in its combined structure, which allows it to interact with both DNA and proteins, providing a multifaceted approach to its applications in medicine and industry .
Properties
CAS No. |
125575-12-4 |
|---|---|
Molecular Formula |
C39H43N3O7 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C23H16O6.C16H27N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18) |
InChI Key |
UMNXGRPRBVFMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


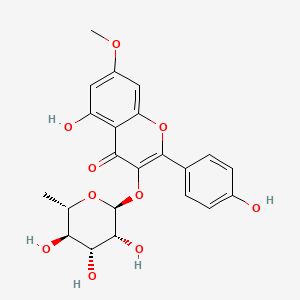
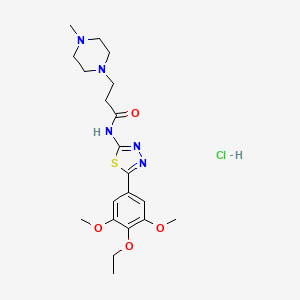
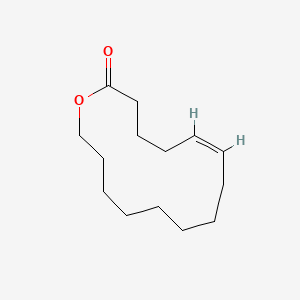
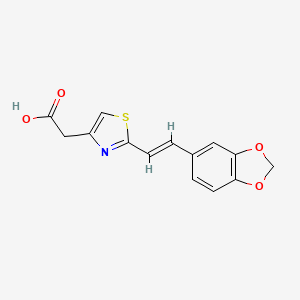
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
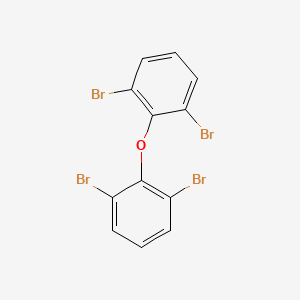
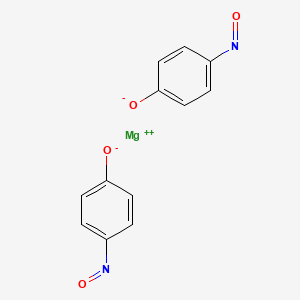
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)


